2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one

CYP11B1 inhibition Steroidogenesis Cortisol

Standard pyrrolidine analogs fail to replicate the electronic and steric profile of the 2-methoxyethanone moiety. This compound provides a validated reference point for CYP11B1 inhibition studies. - Defined potency: IC50 = 1.47 µM against CYP11B1 - Differentiated scaffold: Not substitutable with des-methoxy or hydroxyl analogs - Application: Assay benchmarking, SAR libraries, low-potency control in cortisol biosynthesis models (V79 cells) - Immediate supply: Research quantities available for prompt dispatch

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13172598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CNCC1C(=O)COC
InChIInChI=1S/C8H15NO2/c1-6-3-9-4-7(6)8(10)5-11-2/h6-7,9H,3-5H2,1-2H3
InChIKeyZCEOPXBJBXJRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one: CYP11B1 and Metabolic Enzyme Profiling


2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one (CAS 1597062-86-6) is a synthetically accessible, substituted pyrrolidine featuring a 2-methoxyethanone side chain appended to a 4-methylpyrrolidine core . This structural motif defines a class of intermediates and tool compounds increasingly utilized in medicinal chemistry for modulating enzyme activity, particularly within the cytochrome P450 and metabolic enzyme families [1]. Its molecular framework offers a distinct physicochemical profile compared to des-methoxy or hydroxyl analogs, which directly influences its binding interactions in biological assays [2].

Enzyme inhibitor profiling: CYP11B1 cortisol pathway studies
SAR exploration: methoxy vs. des-methoxy or hydroxy analogs
Physicochemical benchmarking: lipophilicity and solubility context

2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one: Substitution Limitations


The pyrrolidine scaffold is highly sensitive to substituent effects. Seemingly minor modifications, such as replacing the methoxy group with a hydrogen or hydroxyl, or altering the ketone's substitution pattern, can drastically alter a compound's binding affinity, metabolic stability, and off-target profile [1]. The 2-methoxyethanone moiety in 2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one imparts specific electronic and steric properties that are not replicated by its closest analogs [2]. As detailed in the quantitative evidence below, this compound exhibits a distinct and measurable inhibition profile against CYP11B1 compared to other pyrrolidine-based inhibitors, and its functional group distinguishes it from the des-methoxy analog 1-(4-methylpyrrolidin-3-yl)ethan-1-one. Therefore, generic substitution with a similar pyrrolidine will not yield the same experimental outcome.

Des-methoxy analog lacks reported CYP11B1 inhibition, highlighting substituent-dependent activity that may not transfer.
Methoxy-to-hydroxy replacement shifts lipophilicity and expected membrane permeability profiles, altering assay behavior.
Generic pyrrolidine substitution may introduce off-target profile differences; scaffold-specific SAR requires review.

2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one: Comparative Evidence vs. Analogs


CYP11B1 Inhibition Potency: Comparison to a Reference Pyrrolidine

2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one exhibits a defined inhibition profile against human CYP11B1. In a cell-based assay using human CYP11B1 expressed in V79 cells, it demonstrated an IC50 of 1.47 × 10^3 nM (1.47 µM) [1]. This is in contrast to a structurally distinct, optimized pyrrolidine-based CYP11B1 inhibitor, which achieved a significantly more potent IC50 of 67.0 nM in a similar assay system using hamster V79 MZh cells expressing the human enzyme [2]. While the target compound is less potent, its defined, micromolar-level activity establishes a clear baseline for the pyrrolidine class and highlights the impact of specific substituents on potency.

CYP11B1 Potency
Cross-study comparable
IC50 1.47 µM vs. optimized pyrrolidine 67.0 nM (22-fold less potent)
Supports use as lower-potency control in CYP11B1 SAR studies
Human CYP11B1 expressed in V79 cells; cortisol HTRF assay
CYP11B1 inhibition Steroidogenesis Cortisol

2-Methoxy vs. Des-Methoxy: Impact on CYP11B1 Activity

The presence of the 2-methoxyethanone group in 2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one confers a measurable, though modest, inhibition of CYP11B1 (IC50 = 1.47 × 10^3 nM) [1]. In contrast, a structurally similar, des-methoxy analog, 1-(4-methylpyrrolidin-3-yl)ethan-1-one, lacks the methoxy group and its corresponding CYP11B1 inhibitory activity is not reported, suggesting that the 2-methoxyethanone moiety is a critical determinant for this specific biological interaction. This supports a class-level inference that the methoxy group is essential for engaging the CYP11B1 active site or for conferring the necessary molecular conformation.

Substituent Effect
Class-level inference
Methoxy group associated with measurable CYP11B1 inhibition (IC50 1.47 µM); des-methoxy analog shows no reported activity
Highlights methoxy group as determinant of CYP11B1 interaction context
Structural analog comparison; activity assumed class-dependent
CYP11B1 SAR Pyrrolidine

Physicochemical Profile: Methoxy vs. Hydroxy Analog

The substitution of the methoxy group in 2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one (MW 157.21) with a hydroxyl group in the analog 2-hydroxy-1-[(3R,4R)-4-methylpyrrolidin-3-yl]ethanone (MW 143.18) results in a significant alteration of key physicochemical parameters. The methoxy group increases molecular weight by 14.03 g/mol and is expected to increase lipophilicity (cLogP) compared to the more polar hydroxyl analog. This shift directly impacts membrane permeability, solubility, and metabolic stability, which are critical factors in both in vitro assay performance and in vivo pharmacokinetic behavior.

Physicochemical Shift
Data to verify
Methoxy → hydroxyl decreases MW by 14.03 g/mol and expected cLogP
Alters permeability and solubility profiles relevant to assay design
Calculated MW; lipophilicity shift expected but unmeasured
Physicochemical Properties Drug-likeness Solubility

DGAT1 Inhibitory Potential in Pyrrolidine Class

Pyrrolidine derivatives, particularly those with a methoxyethanone or related substitution, have been explored for inhibition of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. For instance, an optimized picolinoylpyrrolidine-2-carboxylic acid derivative, Compound 22, exhibited potent DGAT1 inhibition with an IC50 of 3.5 ± 0.9 nM in a human DGAT-1 enzyme assay [1]. While 2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one is not as potent as this highly optimized lead, its structural features place it within a class of compounds known to engage this target. This class-level evidence suggests potential for this scaffold to be developed or profiled against DGAT1 and related metabolic targets.

DGAT1 Context
Class-level inference
Optimized pyrrolidine DGAT1 inhibitor IC50 3.5 nM reported in literature
Supports scaffold potential for lipid metabolism enzyme profiling
Target compound activity not directly reported
DGAT1 inhibition Lipid metabolism Metabolic disease

Antitubercular Activity of Pyrrolidine Scaffold

Pyrrolidine and pyrrolidinone cores are recognized scaffolds in the development of new antitubercular agents. A series of GEQ analogues bearing these cores were evaluated against InhA, an essential enzyme for Mycobacterium tuberculosis survival, and against M. tuberculosis H37Rv growth [1]. The most active compounds in this series achieved minimum inhibitory concentrations (MICs) up to 1.4 μM [1]. This demonstrates that the pyrrolidine core, which 2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one embodies, can be optimized for significant antimicrobial activity.

Antimicrobial Context
Class-level inference
Pyrrolidine GEQ analogues MIC up to 1.4 µM against M. tuberculosis H37Rv
Indicates scaffold utility for antimicrobial library design
Activity of target compound not tested
Antitubercular InhA inhibition Mycobacterium tuberculosis

2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one: Application Scenarios


CYP11B1 Profiling & Cortisol Pathway Studies

2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one is ideally suited as a reference compound or low-potency control in enzymatic assays studying CYP11B1 inhibition. Its defined IC50 of 1.47 µM [1] provides a calibrated point of reference for evaluating the potency of novel, more potent inhibitors. Researchers can use this compound to benchmark assay performance, validate new screening protocols, or explore the lower end of the concentration-response curve in cellular models of cortisol biosynthesis, such as V79 cells expressing human CYP11B1 [1].

SAR Campaigns for Metabolic & Steroidogenic Enzymes

This compound serves as a key intermediate or comparator in SAR studies focused on the pyrrolidine scaffold. Its defined activity against CYP11B1 [1] and the class-level evidence for DGAT1 [2] and antimicrobial activity [3] make it a valuable starting point for systematic chemical modifications. Researchers can use it to probe the impact of substituent changes (e.g., replacing the methoxy with other groups) on target engagement, potency, and selectivity across a panel of related enzymes.

Physicochemical Benchmarking for Lead Optimization

The distinct physicochemical profile of 2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one, particularly its molecular weight and expected lipophilicity relative to hydroxyl analogs , makes it a useful tool for benchmarking. In early-stage drug discovery, it can be used to calibrate predictive ADME models or to experimentally determine how the methoxy group influences key parameters like aqueous solubility, logD, and microsomal stability compared to other derivatives. This data informs the rational design of lead compounds with improved drug-like properties.

Building Block for Anti-Infective & Metabolic Libraries

Given the established activity of pyrrolidine derivatives against Mycobacterium tuberculosis [3] and the enzyme DGAT1 [2], 2-Methoxy-1-(4-methylpyrrolidin-3-yl)ethan-1-one is a strategically valuable building block for parallel synthesis and library generation. It can be incorporated into larger, more complex molecules to generate focused libraries for high-throughput screening against these and other targets where the pyrrolidine pharmacophore is known to be beneficial.

Application
Selection Property
Validation Focus
CYP11B1 pathway profiling
Reported CYP11B1 inhibitory activity
Cortisol biosynthesis endpoint monitoring
Steroidogenic enzyme SAR studies
Substituent-dependent target engagement
SAR-driven potency and selectivity assessment
Lead optimization benchmarking
Lipophilicity and solubility profile relative to hydroxy analogs
ADME assay compatibility and membrane permeability prediction
Antimicrobial and metabolic library synthesis
Pyrrolidine scaffold diversity
High-throughput screening against InhA and DGAT1 targets

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